molecular formula C13H11N3OS3 B2532075 N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2379972-60-6

N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2532075
CAS No.: 2379972-60-6
M. Wt: 321.43
InChI Key: JLHKLPNGKHAQFM-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bithiophene core, which is a conjugated system of two thiophene rings, and a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bithiophene core through a cross-coupling reaction, such as Suzuki coupling, using 3-bromothiophene and a suitable boronic acid . The resulting bithiophene derivative is then subjected to further functionalization to introduce the thiadiazole ring. This can be achieved through cyclization reactions involving appropriate reagents and conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In organic electronics, the compound functions by facilitating charge transport through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include other bithiophene derivatives and thiadiazole-containing compounds. Examples include:

Uniqueness

The uniqueness of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of a bithiophene core and a thiadiazole ring, which imparts distinct electronic and structural properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-8-12(20-16-15-8)13(17)14-5-11-4-10(7-19-11)9-2-3-18-6-9/h2-4,6-7H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKLPNGKHAQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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